molecular formula C11H15NO3 B14450388 2-(2,4-Dimethoxyphenyl)oxazolidine CAS No. 73771-44-5

2-(2,4-Dimethoxyphenyl)oxazolidine

Cat. No.: B14450388
CAS No.: 73771-44-5
M. Wt: 209.24 g/mol
InChI Key: ZUGRHGYRHBYRCK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)oxazolidine is a heterocyclic organic compound that features an oxazolidine ring attached to a 2,4-dimethoxyphenyl group. Oxazolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. The 2,4-dimethoxyphenyl group adds unique properties to the compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)oxazolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an amino alcohol. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethanolamine under acidic conditions to form the oxazolidine ring . This reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is usually heated to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Open-chain amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)oxazoline
  • 2-(2,4-Dimethoxyphenyl)thiazolidine
  • 2-(2,4-Dimethoxyphenyl)imidazolidine

Uniqueness

2-(2,4-Dimethoxyphenyl)oxazolidine is unique due to its specific oxazolidine ring structure combined with the 2,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

73771-44-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-1,3-oxazolidine

InChI

InChI=1S/C11H15NO3/c1-13-8-3-4-9(10(7-8)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

ZUGRHGYRHBYRCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2NCCO2)OC

Origin of Product

United States

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